molecular formula C16H25NO4 B112069 BOC-O-BENZYL-D-THREONINOL CAS No. 168034-31-9

BOC-O-BENZYL-D-THREONINOL

Cat. No.: B112069
CAS No.: 168034-31-9
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-JSGCOSHPSA-N
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Description

BOC-O-BENZYL-D-THREONINOL is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxybutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-O-BENZYL-D-THREONINOL typically involves the protection of hydroxyl groups and the introduction of the tert-butyl carbamate group. One common method involves the reaction of (2S,3S)-3-(benzyloxy)-1-hydroxybutan-2-ylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

BOC-O-BENZYL-D-THREONINOL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and bases like triethylamine. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran (THF), and may require specific temperatures and reaction times to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the benzyloxy group would yield a benzyl-substituted compound.

Scientific Research Applications

BOC-O-BENZYL-D-THREONINOL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BOC-O-BENZYL-D-THREONINOL involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and hydroxybutan-2-yl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the compound’s effects on enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and benzyloxy-substituted compounds. Examples include:

  • BOC-O-BENZYL-D-THREONINOL
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. The presence of the tert-butyl group provides steric hindrance, while the benzyloxy and hydroxybutan-2-yl groups offer opportunities for further functionalization and interaction with biological molecules.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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